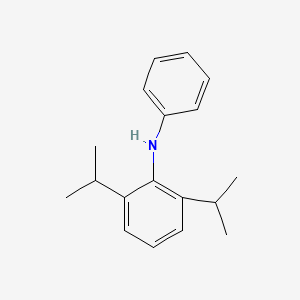
5-Amino-2-(3-methylanilino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(3-methylanilino)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of an amino group and a methylanilino group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(3-methylanilino)benzoic acid typically involves the nitration of m-toluic acid followed by reduction and subsequent chlorination. The process begins with the nitration of m-toluic acid using nitric acid to produce 2-nitro-3-toluic acid. This intermediate is then subjected to hydrogenation in the presence of a hydrogenation catalyst to yield 2-amino-3-methylbenzoic acid. Finally, chlorination is carried out using a chlorination reagent and benzoyl peroxide to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The scalability of the process makes it suitable for large-scale production, catering to the demands of various industries.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-(3-methylanilino)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation catalysts such as palladium on carbon are used for reduction reactions.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amino derivatives.
Applications De Recherche Scientifique
5-Amino-2-(3-methylanilino)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-2-(3-methylanilino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the synthesis of prostaglandins by interfering with the activity of cyclooxygenase enzymes. This inhibition leads to reduced inflammation and pain, making it a potential candidate for the development of anti-inflammatory drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Chloro-2-methylanilino)benzoic acid: Known for its anti-inflammatory properties.
2-(3-Methylanilino)benzoic acid: Shares structural similarities but differs in its functional groups.
Uniqueness
5-Amino-2-(3-methylanilino)benzoic acid is unique due to the presence of both amino and methylanilino groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications, setting it apart from similar compounds .
Propriétés
Numéro CAS |
765288-61-7 |
|---|---|
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
5-amino-2-(3-methylanilino)benzoic acid |
InChI |
InChI=1S/C14H14N2O2/c1-9-3-2-4-11(7-9)16-13-6-5-10(15)8-12(13)14(17)18/h2-8,16H,15H2,1H3,(H,17,18) |
Clé InChI |
FFCNOZBSHCQDDC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC2=C(C=C(C=C2)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


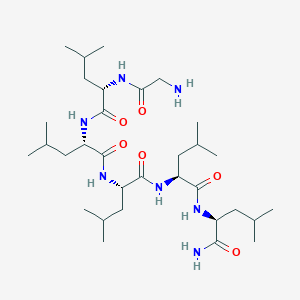
![Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14233455.png)
![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)
![4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B14233466.png)

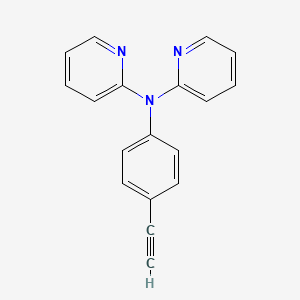

![1-{Phenyl[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B14233474.png)
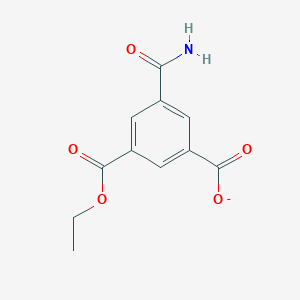
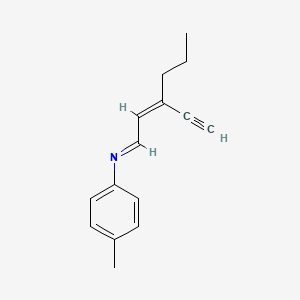
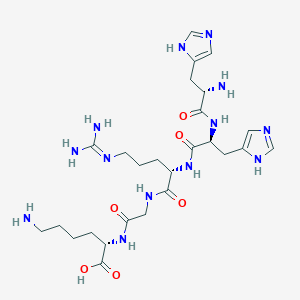

![2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole](/img/structure/B14233507.png)
